DAC-2-25

Developmental Biology Regeneration Pattern Formation

Developmental patterning research in basal metazoans lacks validated chemical probes for perturbing tissue identity. DAC-2-25 addresses this gap as a structurally defined small molecule that induces homeotic transformation of Hydra body column into tentacle zone. • Cell-autonomous action on ectodermal epithelial cells enables precise dissection of tissue competence gradients and axial patterning signals • Well-characterized SAR with inactive analog DAC-1-217 confirms target engagement specificity; more potent analogs available for toolkit expansion • Progressive, polar ectopic tentacle phenotype provides a quantifiable readout suitable for high-content imaging and automated screening platforms

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B606921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAC-2-25
SynonymsDAC-2-25;  DAC 2 25;  DAC225;  DAC 225;  DAC-225; 
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O/c1-10-8-13(15-14(17)9-10)11-4-6-12(7-5-11)16(2)3/h4-9H,1-3H3,(H,15,17)
InChIKeyLDASRACNPJVHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAC-2-25 Chemical Identity and Biological Activity


6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one (CAS 1675245-09-6, also known as DAC-2-25) is a heterocyclic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . Its structure consists of a 2-pyridone core substituted at the 6-position with a para-(dimethylamino)phenyl group and at the 4-position with a methyl group . Originally identified through an unbiased small molecule screen, this compound acts as a modulator of developmental patterning and regeneration, inducing a homeotic transformation of body column tissue into tentacle zone tissue in the freshwater polyp Hydra [1].

Structural Determinants of DAC-2-25 Activity


Generic substitution of 6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one with structurally similar pyridone derivatives is not functionally equivalent. Structure-activity relationship (SAR) studies demonstrate that minor structural modifications profoundly alter biological potency and efficacy [1]. The presence of a para-substituted aryl ring at the C6 position of the pyridone core is essential for activity, and the specific dimethylamino substitution on this aryl ring is required to produce the homeotic transformation phenotype [1]. Inactive derivatives, such as DAC-1-217, fail to induce ectopic tentacle formation even at elevated concentrations (20 μM) and do not compete with the active compound for target binding, confirming that structural features directly dictate engagement with the molecular target [1].

DAC-2-25 Potency and Selectivity Evidence


Potency Threshold for Ectopic Tentacle Induction

DAC-2-25 exhibits a defined potency threshold in a whole-organism phenotypic assay, with minimal activity (1-2 ectopic tentacles) observed at 1 μM and no activity at lower concentrations [1]. In direct comparison, the optimized analog SKP-IV.9.1 demonstrates robust activity down to 100 nM, with minimal activity still detectable at 50 nM, representing at least a 20-fold increase in potency [1].

Developmental Biology Regeneration Pattern Formation

C3 Methyl Substitution and Activity Enhancement

SAR analysis reveals that the methyl group at the C3 position of the pyridone ring is a critical potency determinant. The addition of a methyl group at C3 increases the activity of the compound 20-fold relative to the des-methyl analog [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Para-Dimethylamino Phenyl Requirement for Activity

The para-(dimethylamino)phenyl group at the C6 position is essential for DAC-2-25's biological activity. Removal of the aryl ring or replacement of the para-alkyl substituent with alternative groups abolishes the homeotic transformation phenotype, even at elevated concentrations up to 20 μM [1].

Structure-Activity Relationship Chemical Probe Target Engagement

Cell-Autonomous Activity in Ectodermal Epithelial Cells

Chimera and mosaic animal experiments demonstrate that DAC-2-25 acts cell-autonomously on ectodermal epithelial cells. Animals with AEP strain ectoderm and Zürich strain endoderm (ecto:AEP/endo:Zürich) developed ectopic tentacles upon DAC-2-25 treatment, whereas the reciprocal chimera (ecto:Zürich/endo:AEP) showed no response [1].

Tissue-Specific Targeting Cell Biology Lineage Tracing

DAC-2-25 Research and Application Scenarios


Developmental Patterning and Regeneration in Cnidarian Models

DAC-2-25 serves as a validated chemical probe for investigating pattern formation and homeotic transformation in Hydra. Its ability to convert body column tissue into tentacle zone tissue, coupled with its cell-autonomous action on ectodermal epithelial cells [1], enables precise dissection of tissue competence gradients and axial patterning signals. Researchers studying the evolution of developmental mechanisms in basal metazoans can use DAC-2-25 to perturb and analyze the molecular pathways underlying tissue identity maintenance [1].

Whole-Organism Phenotypic Screening and SAR Tool

As a structurally defined small molecule with a well-characterized SAR profile [1], DAC-2-25 is an ideal reference compound for whole-organism phenotypic screening campaigns. Its defined potency threshold (minimal activity at 1 μM) [1] provides a benchmark for evaluating novel analogs. The availability of inactive derivatives (e.g., DAC-1-217) and more potent analogs (e.g., SKP-IV.9.1) [1] further enhances its utility as a chemical biology toolkit component for investigating target engagement and pathway modulation in vivo.

High-Content Imaging Assays for Regeneration

The progressive and polar nature of the ectopic tentacle formation induced by DAC-2-25, beginning at the oral end and spreading aborally [1], provides a quantifiable and spatially patterned readout suitable for high-content imaging assays. This makes DAC-2-25 valuable for establishing automated screening platforms aimed at identifying additional modulators of regeneration or for assessing the effects of genetic perturbations on tissue patterning dynamics [1].

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